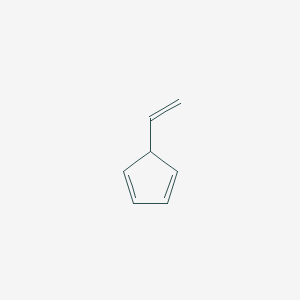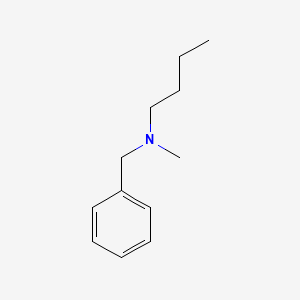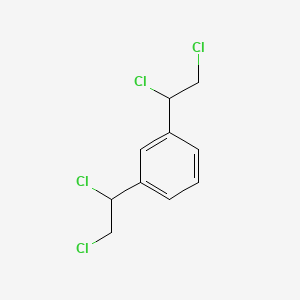
Benzene, 1,3-bis(1,2-dichloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis(1,2-dichloroethyl)- is an organic compound with the molecular formula C10H10Cl4 It is a derivative of benzene where two 1,2-dichloroethyl groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzene, 1,3-bis(1,2-dichloroethyl)- involves the reaction of benzene with 1,2-dichloroethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,3-bis(1,2-dichloroethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(1,2-dichloroethyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,2-dichloroethyl groups can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the original compound.
Scientific Research Applications
Benzene, 1,3-bis(1,2-dichloroethyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Benzene, 1,3-bis(1,2-dichloroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,2-bis(1,2-dichloroethyl)-
- Benzene, 1,4-bis(1,2-dichloroethyl)-
- Benzene, 1,3-bis(1-chloroethyl)-
Uniqueness
Benzene, 1,3-bis(1,2-dichloroethyl)- is unique due to the specific positioning of the 1,2-dichloroethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
30018-30-5 |
|---|---|
Molecular Formula |
C10H10Cl4 |
Molecular Weight |
272.0 g/mol |
IUPAC Name |
1,3-bis(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C10H10Cl4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4,9-10H,5-6H2 |
InChI Key |
GXRYOLLYJCEHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CCl)Cl)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


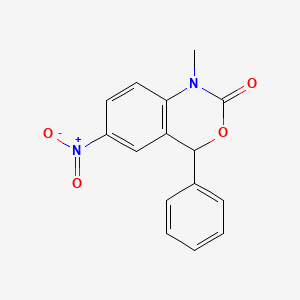
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)

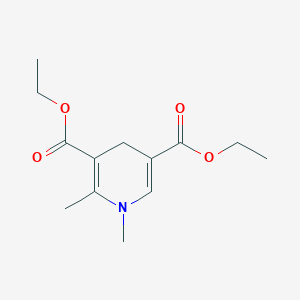

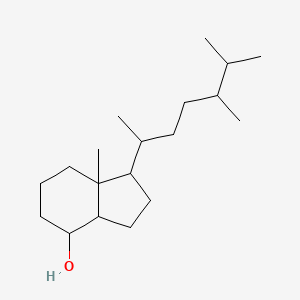
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)

![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
